4,5-dichlorobenzene-1,3-dicarbonitrile
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Overview
Description
4,5-Dichlorobenzene-1,3-dicarbonitrile is a chemical compound with the molecular formula C8H2Cl2N2. It is also known by its IUPAC name, 4,5-dichloroisophthalonitrile. This compound is characterized by the presence of two chlorine atoms and two nitrile groups attached to a benzene ring. It is commonly used in various chemical synthesis processes and has applications in multiple scientific fields .
Preparation Methods
The synthesis of 4,5-dichlorobenzene-1,3-dicarbonitrile typically involves the ammoxidation of dichlorotoluenes. This process is carried out at high temperatures, often exceeding 400°C. The industrial production of this compound involves the selective ammoxidation of dichlorotoluenes, which results in the formation of the desired dicarbonitrile product .
Chemical Reactions Analysis
4,5-Dichlorobenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This compound can undergo base-catalyzed nucleophilic aromatic substitution reactions with nucleophiles such as O-, S-, and acidic -CH containing compounds.
Oxidation and Reduction:
Common reagents used in these reactions include strong bases and nucleophiles. The major products formed from these reactions are phthalonitrile derivatives, which have significant applications in various fields .
Scientific Research Applications
4,5-Dichlorobenzene-1,3-dicarbonitrile has several scientific research applications:
Biology and Medicine:
Mechanism of Action
The mechanism of action of 4,5-dichlorobenzene-1,3-dicarbonitrile primarily involves its reactivity towards nucleophiles. The presence of electron-withdrawing chlorine and nitrile groups on the benzene ring makes it susceptible to nucleophilic attack, leading to the formation of various derivatives. These derivatives can then participate in further chemical reactions, contributing to the compound’s utility in synthesis processes .
Comparison with Similar Compounds
4,5-Dichlorobenzene-1,3-dicarbonitrile can be compared with other similar compounds such as:
4,5-Dichlorophthalonitrile: This compound has a similar structure but differs in the position of the nitrile groups.
1,2-Dichloro-4,5-dicyanobenzene: Another similar compound with slight structural differences, used in similar applications.
The uniqueness of this compound lies in its specific reactivity and the stability provided by the chlorine and nitrile groups, making it a valuable compound in various chemical synthesis processes.
Properties
IUPAC Name |
4,5-dichlorobenzene-1,3-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2N2/c9-7-2-5(3-11)1-6(4-12)8(7)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOPJLJHTMFDRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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